5-Methoxy-2-phenylbenzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-phenylbenzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. . The structure of this compound consists of a benzene ring fused to an oxazole ring, with a methoxy group at the 5-position and a phenyl group at the 2-position.
Vorbereitungsmethoden
The synthesis of 5-Methoxy-2-phenylbenzoxazole typically involves the condensation of 2-aminophenol with aromatic aldehydes under various reaction conditions. One common method includes the use of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as catalysts . The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
5-Methoxy-2-phenylbenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-phenylbenzoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-phenylbenzoxazole involves its interaction with specific molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets due to its planar benzene ring. The oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors, facilitating non-covalent interactions with proteins and other biomolecules . These interactions can lead to the inhibition of key enzymes or signaling pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2-phenylbenzoxazole can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-Methyl-2-phenylbenzoxazole: Contains a methyl group instead of a methoxy group, which can influence its pharmacological properties.
5-Chloro-2-phenylbenzoxazole:
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and make it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H11NO2 |
---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
5-methoxy-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO2/c1-16-11-7-8-13-12(9-11)15-14(17-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
BSBUIGKASQYSTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.